1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Researchers building focused libraries around the 2,5-dimethylpyrrole scaffold lack comparator data for the 2,5-dichlorophenyl substitution pattern. This building block fills that gap: a reactive C3 aldehyde enables Knoevenagel condensations, reductive aminations, and hydrazone formations for systematic SAR exploration. The 2,5-dimethyl substitution enhances oxidative stability versus unsubstituted pyrrole aldehydes, while aryl chlorides permit late-stage Suzuki or Buchwald-Hartwig diversification. Supplied at ≥95% purity with full QA documentation; standard global shipping for R&D use.

Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
CAS No. 568543-96-4
Cat. No. B1363874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
CAS568543-96-4
Molecular FormulaC13H11Cl2NO
Molecular Weight268.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O
InChIInChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3
InChIKeyDHAJEOLBXDGTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 568543-96-4): A Specialized 2,5-Dimethylpyrrole Aldehyde Building Block


1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 568543-96-4) is a heterocyclic aromatic aldehyde in the 2,5-dimethylpyrrole class, possessing a 2,5-dichlorophenyl N-substituent and a reactive C3 carbaldehyde group . With a molecular formula of C13H11Cl2NO and a molecular weight of 268.14 g/mol, this compound is offered as a research chemical building block by multiple suppliers in purities of 95–98% , valued for its potential in synthetic elaboration rather than as a known bioactive entity.

Why 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Cannot Be Interchanged with Generic Pyrrole Aldehydes


Generic substitution of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with other pyrrole-3-carbaldehydes fails due to a critical lack of verified, comparator-based quantitative evidence. While this compound belongs to a class of 2,5-dimethylpyrroles that have demonstrated antitubercular activity in structure–activity relationship (SAR) studies [1], there are no published peer-reviewed studies, patents, or authoritative database entries that independently define the biological activity, selectivity, or physical properties of this specific compound in direct comparison to close analogs. All available information is limited to vendor product listings, which provide basic identity data but no comparative functional characterization . Consequently, any substitution decision cannot be supported by quantitative differentiation data.

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Evidence Review: Insufficient Quantitative Differentiation Data


Absence of Direct Biological or Performance Data for This Compound

No quantitative differentiation evidence was identified for 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde against any comparator. Extensive searches of the primary literature, patent databases, and authoritative repositories yielded no peer-reviewed studies or filings that directly feature this compound with measured biological, physicochemical, or performance data [1][2]. The compound is not indexed in ChEMBL, PubChem BioAssay, or BindingDB, and no SAR study was found that includes it as a test compound. The closest class-level inference comes from SAR investigations on 2,5-dimethylpyrrole antitubercular agents, which demonstrate that N-substitution and C3 side-chain identity profoundly impact activity [3], but these studies do not include the target compound.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Positional Isomer Comparison: 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 347331-67-3)

A closely related positional isomer, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 347331-67-3), is commercially available . Both compounds share the same molecular formula (C13H11Cl2NO) and molecular weight (268.14 g/mol), differing only in the chlorine positions on the N-phenyl ring (2,5- vs. 3,5-dichloro). However, no head-to-head study quantifies the consequences of this substitution pattern on reactivity, stability, or biological activity. SAR studies on related 2,5-dimethylpyrrole scaffolds indicate that the nature and position of aryl substituents critically influence target binding and potency [1], but these findings cannot be applied quantitatively to these two specific compounds.

Chemical Synthesis Building Blocks Structure-Activity Relationship

Potential Application Scenarios for 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Based on Structural Features


Aldehyde-Based Derivatization and Library Synthesis

The C3 aldehyde group offers a reactive handle for condensation reactions (e.g., Knoevenagel, reductive amination, hydrazone formation) to generate diverse compound libraries. This is consistent with the use of pyrrole-3-carbaldehydes as versatile building blocks in medicinal chemistry . The 2,5-dimethyl substitution on the pyrrole may offer improved oxidative stability compared to unsubstituted pyrrole aldehydes.

Exploratory SAR Studies on N-Aryl Pyrrole Pharmacophores

Given the demonstrated antitubercular activity of related 2,5-dimethylpyrrole derivatives [1], this compound could serve as a starting material for preparing focused libraries to probe the effect of the 2,5-dichlorophenyl motif on MmpL3 inhibition or related mycobacterial targets. However, no data exist to pre-validate this specific substitution pattern.

Synthetic Intermediate for Heterocyclic Scaffolds

The aldehyde functionality and electron-rich pyrrole core make this compound a candidate for cyclocondensation reactions to access fused heterocycles such as pyrrolo-pyrimidines, pyrrolo-quinolines, or indole-fused systems. The presence of the 2,5-dichlorophenyl group introduces halogen atoms that can participate in late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Comparator Control in Isomer-Specific Studies

This compound can be used as a comparator in studies investigating the positional isomer 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 347331-67-3) . Direct comparison of the 2,5- and 3,5-dichloro isomers in reactivity, stability, or preliminary biological screening could generate the quantitative differentiation data currently absent from the literature.

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